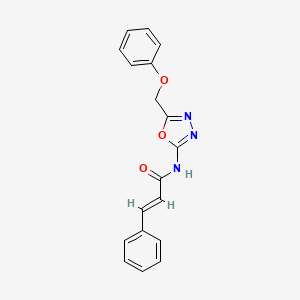

N-(5-(苯氧甲基)-1,3,4-噁二唑-2-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinnamamides are derivatives of cinnamic acid, which is a natural organic acid found in plants . They have been evaluated as pharmacologically active compounds due to their antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The presence of different substituents can greatly influence their biological activity .

Synthesis Analysis

Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular structure of cinnamamides can greatly influence their biological activity. For example, the presence of electron-withdrawing groups on the cinnamoyl aromatic ring can increase inhibition activity .Chemical Reactions Analysis

The chemical reactions involving cinnamamides can be influenced by various factors such as the presence of different substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of cinnamamides can be influenced by their structure and the presence of different substituents .科学研究应用

Synthesis of Cinnamamides

This compound can be used in the synthesis of cinnamamides . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method has several advantages, including short residence time, mild reaction conditions, easy control of the reaction process, and the ability to recycle or reuse the catalyst .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides, which can be synthesized using this compound, have shown anti-inflammatory and/or analgesic activity . This makes it a potential candidate for the development of new anti-inflammatory and analgesic drugs .

Antimicrobial Activity

The compound has shown significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species . This suggests its potential use in the development of new antimicrobial agents .

Anticancer Activity

Cinnamic acid, a component of this compound, is known for its anticancer properties . Therefore, this compound and its derivatives could potentially be used in cancer research and treatment .

Antioxidant Activity

The compound has also demonstrated antioxidant activity . Antioxidants are crucial in protecting the body against damage from free radicals, and thus this compound could have potential applications in health supplements and disease prevention .

Cardioprotective Properties

Cinnamic acid, a component of this compound, has shown cardioprotective properties by preventing vasoconstriction and reducing the risk of complications of hypertension . This suggests potential applications of this compound in cardiovascular disease treatment .

作用机制

Biochemical pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antimicrobial, anticancer, and antioxidant activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For instance, the presence of the phenoxymethyl group might influence the compound’s stability, absorption, and distribution in the body .

Result of action

The molecular and cellular effects would depend on the compound’s mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .

未来方向

The future research on cinnamamides could focus on synthesizing new derivatives with improved biological activity and studying their mechanism of action. Long-term field experiments could provide better explanations for changes in cinnamamides properties as they undergo aging, their longer-term effects on soil properties, and timing of re-application of different cinnamamides .

属性

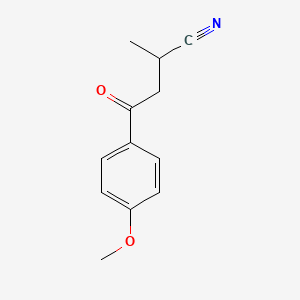

IUPAC Name |

(E)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKDQQAVLLLJBJ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)

![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)

![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)

![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)